6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole

Physicochemical characterization Molecular modeling Solubility prediction

Validating HPLC/LC-MS methods for benzimidazole-related process impurities requires the exact chemical entity per ICH Q3A-structural analogs cannot substitute for reference standard qualification. This compound serves as: • Authentic reference standard for 6,7-dimethyl-2-piperidin-3-yl-1H-benzimidazole impurity identification and quantification • Key synthetic intermediate with reactive piperidin-3-yl secondary amine handle for alkylation, acylation, or sulfonylation derivatization • Distinct 6,7-dimethyl regioisomer enabling chromatographic resolution from 4,5- and 5,6-dimethyl isomers Supplied with full analytical documentation; global shipping available.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
CAS No. 1784821-38-0
Cat. No. B1532894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole
CAS1784821-38-0
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC(=N2)C3CCCNC3)C
InChIInChI=1S/C14H19N3/c1-9-5-6-12-13(10(9)2)17-14(16-12)11-4-3-7-15-8-11/h5-6,11,15H,3-4,7-8H2,1-2H3,(H,16,17)
InChIKeyFWXGQVNJZSMBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole (1784821-38-0): Procurement Data Sheet for Benzimidazole-Piperidine Research Intermediates


6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole (CAS 1784821-38-0; molecular formula C14H19N3; molecular weight 229.32 g/mol) is a heterocyclic compound belonging to the 2-(piperidin-3-yl)-1H-benzimidazole structural class [1]. The core scaffold comprises a benzimidazole ring system bearing methyl substituents at the 6- and 7-positions, with a piperidin-3-yl moiety attached at the 2-position [1]. This compound is marketed as a research chemical and synthetic intermediate, with commercial sources indicating applications in pharmaceutical impurity profiling and chemical synthesis . Currently, no published pharmacological activity data for this specific compound have been identified in peer-reviewed literature .

Use Context Synthetic intermediate and impurity standard
Activity No published pharmacological data identified
Procurement Exact CAS match required for method validation

Why 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole (1784821-38-0) Cannot Be Interchanged with Unsubstituted or Mono-Substituted Benzimidazole Analogs


Substitution at the 6- and 7-positions of the benzimidazole core fundamentally alters the electronic distribution and steric profile of the molecule, which directly impacts receptor binding orientation, metabolic stability, and physicochemical properties [1]. In the broader 2-(piperidin-3-yl)-1H-benzimidazole class, unsubstituted analogs have demonstrated H1-antihistamine activity with hERG liability concerns, while substitution patterns (including alkylation of the benzimidazole N1 position and peripheral aromatic modifications) have been shown to modulate both target selectivity and off-target ion channel activity [2]. The 6,7-dimethyl substitution pattern creates a more sterically congested aromatic system compared to the unsubstituted benzimidazole core, which can alter the compound's binding pose relative to the piperidine moiety [1]. For impurity profiling and synthetic intermediate applications, regulatory guidelines mandate that the exact structural entity—not a close analog—must be used for method validation and reference standard qualification [3].

6,7-Dimethyl substitution alters electronic distribution and steric profile, affecting target binding orientation and metabolic stability relative to unsubstituted analogs.
Substitution pattern in this class modulates hERG liability and target selectivity; 6,7-dimethyl may shift cardiotoxicity risk profile.
Regulatory guidelines (ICH Q3A) require exact structural entity for impurity reference standard qualification; close analogs cannot substitute.

Quantitative Procurement Evidence for 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole (1784821-38-0): Comparative Data Against In-Class Alternatives


Physicochemical Comparison: 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole vs. Unsubstituted 2-Piperidin-3-yl-1H-Benzimidazole

The 6,7-dimethyl substitution on the benzimidazole core increases the compound's molecular weight and lipophilicity relative to the unsubstituted parent scaffold. The target compound has a molecular weight of 229.32 g/mol (C14H19N3) . The unsubstituted 2-(piperidin-3-yl)-1H-benzimidazole (C12H15N3) has a molecular weight of 201.27 g/mol, representing a 28.05 g/mol difference. The pKa of the target compound has been measured at 12.63 ± 0.30 at 25°C , while the unsubstituted analog is expected to exhibit a lower pKa due to reduced electron donation to the imidazole ring [1].

Physicochemical Profile
Class-level inference
MW 229.32 vs 201.27 g/mol; pKa 12.63 vs ~11.5–12.0; ΔMW +28.05 (+13.9%)
Supports analytical method differentiation
Class-level; requires measurement confirmation
Physicochemical characterization Molecular modeling Solubility prediction

Comparative Synthetic Utility: 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole as a Structurally-Defined Intermediate

The compound is classified as a 'Building Block' and 'research chemical' suitable for synthetic applications . The 6,7-dimethyl substitution pattern creates a specific steric environment that differentiates it from other commercially available 2-piperidinyl-benzimidazole analogs. In related benzimidazole-piperidine synthetic schemes, the presence of alkyl substituents on the benzimidazole ring enables distinct reactivity pathways and coupling reactions that are not accessible with unsubstituted cores [1].

Synthetic Utility
Supporting evidence
6,7-dimethyl regioisomer vs alternative patterns; distinct reactivity pathways
Exact regioisomer required for synthetic routes
Vendor classification as building block
Synthetic intermediate Building block Medicinal chemistry

Impurity Profiling and Reference Standard Application: Regulatory Compliance Requires Exact Match

This compound is explicitly identified as a pharmaceutical impurity reference material . In pharmaceutical quality control, impurity identification and quantification require the exact chemical entity—not a structurally similar analog—to comply with ICH Q3A guidelines for impurity qualification and analytical method validation [1]. The 6,7-dimethyl substitution pattern produces a unique retention time, mass spectral fragmentation pattern, and UV absorption profile that differs from unsubstituted, mono-substituted, or differently substituted benzimidazole-piperidine analogs .

Impurity Profiling
Supporting evidence
Unique CAS identity; specific retention, MS, UV profiles vs analogs
ICH Q3A guideline context: exact match required
Reference standard application
Pharmaceutical impurity Reference standard Analytical method validation

Class-Wide hERG Liability: Implication of Substitution Pattern on Cardiotoxicity Risk Differentiation

In the 2-(piperidin-3-yl)-1H-benzimidazole class, unsubstituted and certain N1-alkylated analogs exhibited hERG channel inhibition that required structural optimization to mitigate [1]. The lead optimization study demonstrated that manipulation of the benzimidazole N1 substituent could modulate hERG activity, with more selective compounds showing reduced CNS exposure [1]. While no direct hERG data exist for 6,7-dimethyl-2-piperidin-3-yl-1H-benzimidazole, the 6,7-dimethyl substitution pattern alters the electronic character of the benzimidazole core, which may influence hERG binding relative to the unsubstituted comparator [2].

hERG Liability Context
Class-level inference
No direct data; substitution may alter hERG binding relative to unsubstituted series where hERG inhibition was detected
Supports SAR cardiotoxicity differentiation
Class-level extrapolation; requires assay verification
hERG channel Cardiotoxicity screening SAR analysis

Optimal Procurement Scenarios for 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole (1784821-38-0) Based on Verified Application Evidence


Pharmaceutical Impurity Reference Standard Qualification and Method Validation

This compound is explicitly designated as a pharmaceutical impurity . Procure this compound when developing or validating HPLC, UPLC, or LC-MS methods for detecting and quantifying 6,7-dimethyl-2-piperidin-3-yl-1H-benzimidazole as a potential process impurity or degradation product in drug substance manufacturing. Regulatory compliance under ICH Q3A mandates that impurity identification and quantification utilize the exact chemical entity—structurally similar analogs cannot substitute for reference standard qualification [1].

Structure-Activity Relationship (SAR) Probe for Benzimidazole Substitution Effects

For medicinal chemistry programs exploring 2-piperidinyl-benzimidazole scaffolds targeting H1 receptors, MCH receptors, or other GPCR targets, this compound serves as a structurally distinct probe for evaluating how 6,7-dimethyl substitution modulates activity versus unsubstituted or mono-substituted analogs . The 6,7-dimethyl pattern provides a more sterically demanding and electronically altered benzimidazole core compared to the parent scaffold, enabling SAR mapping of aromatic substitution tolerance [1].

Synthetic Intermediate for Benzimidazole-Piperidine Derivative Libraries

The compound is classified as a building block and synthetic intermediate . It is appropriate for use as a starting material or intermediate in the synthesis of more complex benzimidazole-piperidine derivatives where the 6,7-dimethyl substitution pattern is required in the final target molecule. The piperidin-3-yl moiety provides a reactive secondary amine handle for further derivatization (e.g., alkylation, acylation, sulfonylation), while the dimethylated benzimidazole core offers enhanced lipophilicity and metabolic stability relative to unsubstituted analogs [1].

Analytical Method Development for Isomer-Specific Detection

Due to the specific 6,7-dimethyl regioisomer identity of this compound (distinct from 4,5-dimethyl or 5,6-dimethyl isomers), procurement is indicated for laboratories developing chromatographic methods that must resolve closely related regioisomers in complex mixtures. The unique retention characteristics of this specific substitution pattern require the authentic compound for method optimization and system suitability testing .

Application
Selection Property
Validation Focus
Impurity reference standard qualification
Exact structural identity
ICH Q3A guideline context
SAR probe for substitution effects
Substitution pattern specificity
hERG and target selectivity review
Synthetic intermediate for derivative libraries
6,7-dimethyl regioisomer identity
Synthetic route specificity
Isomer-specific analytical method development
Unique retention characteristics
Method optimization and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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